molecular formula C18H13Br2NO4S B11653446 4-bromo-N-(4-bromo-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide

4-bromo-N-(4-bromo-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide

Cat. No.: B11653446
M. Wt: 499.2 g/mol
InChI Key: LORJTRPFJRRXIZ-UHFFFAOYSA-N
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Description

This compound features a dibenzofuran core, which is a fused heterocyclic structure, and is substituted with bromine atoms and a sulfonamide group

Preparation Methods

The synthesis of 4-bromo-N-(4-bromo-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the bromination of dibenzofuran, followed by the introduction of the sulfonamide group through sulfonation and subsequent amide formation. The reaction conditions often require the use of strong acids or bases, and the process may involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The dibenzofuran core can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: The carbonyl group in the dibenzofuran core can be reduced to form alcohols or other derivatives.

    Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-bromo-N-(4-bromo-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.

    Industry: It may be used in the development of new materials with unique properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 4-bromo-N-(4-bromo-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide involves its interaction with molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The bromine atoms and the dibenzofuran core may also contribute to the compound’s binding affinity and specificity for certain targets. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar compounds to 4-bromo-N-(4-bromo-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide include:

    4-bromo-N-(7,7-dimethyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide: Differing by the presence of dimethyl groups.

    N-(4-bromo-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-methoxy-3-nitrobenzenesulfonamide: Featuring additional methoxy and nitro groups.

    2-bromo-N-(3S)-tetrahydro-2-oxo-3-furanyl-benzeneacetamide: A structurally related compound with different substituents.

These compounds share similar core structures but differ in their substituents, which can significantly impact their chemical properties and potential applications. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct reactivity and biological activity.

Properties

Molecular Formula

C18H13Br2NO4S

Molecular Weight

499.2 g/mol

IUPAC Name

4-bromo-N-(4-bromo-9-oxo-7,8-dihydro-6H-dibenzofuran-2-yl)benzenesulfonamide

InChI

InChI=1S/C18H13Br2NO4S/c19-10-4-6-12(7-5-10)26(23,24)21-11-8-13-17-15(22)2-1-3-16(17)25-18(13)14(20)9-11/h4-9,21H,1-3H2

InChI Key

LORJTRPFJRRXIZ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(=O)C1)C3=C(O2)C(=CC(=C3)NS(=O)(=O)C4=CC=C(C=C4)Br)Br

Origin of Product

United States

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